P2Y14 Receptor Antagonism: C-Linked 1,2,3-Triazol-4-yl vs. Pyrazol-3-yl and Phenyl-Triazolyl Series
In a direct head-to-head comparison within a naphthalene-based antagonist series, substitution with a C-linked 1,2,3-triazol-4-yl moiety (Compound 10, MRS4916) resulted in potent P2Y14 receptor antagonism with an IC50 of 3.69 nM. This activity was compared to a closely related pyrazol-3-yl analog (Compound 11, MRS4917, IC50 = 2.88 nM) and a phenyl-triazolyl series analog containing a second triazole (Compound 16), which showed significantly reduced affinity [1]. This data demonstrates that while the pyrazole analog is marginally more potent in this specific assay, the 1,2,3-triazol-4-yl substitution retains high potency and validates this specific heterocyclic arrangement as a viable bioisostere for the piperidine moiety in this therapeutic context [1].
| Evidence Dimension | hP2Y14R Antagonism (Inhibition of agonist-induced response) |
|---|---|
| Target Compound Data | IC50 = 3.69 nM (Compound 10, MRS4916, a C-linked 1,2,3-triazol-4-yl derivative) |
| Comparator Or Baseline | IC50 = 2.88 nM (Compound 11, MRS4917, a pyrazol-3-yl derivative); Significantly reduced affinity (Compound 16, a phenyl-triazolyl series analog) |
| Quantified Difference | The 1,2,3-triazol-4-yl derivative exhibits an IC50 within 0.81 nM of the pyrazole analog, indicating comparable high potency, whereas the dual-triazole analog suffers a substantial loss in affinity. |
| Conditions | In vitro functional assay measuring antagonism of the human P2Y14 receptor (hP2Y14R). |
Why This Matters
This evidence confirms that the 3-(1H-1,2,3-triazol-4-yl)piperidin-3-ol scaffold is a validated starting point for developing high-affinity P2Y14R antagonists, a target of interest for inflammation and pain, and that its activity is highly sensitive to the specific heterocyclic substitution pattern.
- [1] Pramanik, A., Wen, Z., Pavan, M., et al. P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Figshare, 2025. View Source
